molecular formula C27H41F3N2O9S B610763 Seladelpar lysine CAS No. 928821-40-3

Seladelpar lysine

Cat. No.: B610763
CAS No.: 928821-40-3
M. Wt: 626.7 g/mol
InChI Key: WTKSWPYGZDCUNQ-JZXFCXSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of seladelpar lysine involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and the introduction of the lysine moiety. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Seladelpar lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .

Scientific Research Applications

Mechanism of Action

Seladelpar lysine exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to the modulation of various genes involved in lipid metabolism, inflammation, and fibrosis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Seladelpar lysine is unique among PPARδ agonists due to its high potency and selectivity. It has shown superior efficacy in clinical trials compared to other similar compounds. Some similar compounds include:

This compound’s unique properties and clinical efficacy make it a promising candidate for the treatment of various metabolic and liver diseases.

Properties

CAS No.

928821-40-3

Molecular Formula

C27H41F3N2O9S

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate

InChI

InChI=1S/C21H23F3O5S.C6H14N2O2.2H2O/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10;;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10);2*1H2/t17-;5-;;/m10../s1

InChI Key

WTKSWPYGZDCUNQ-JZXFCXSPSA-N

SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C[C@@H](C(=O)O)N.O.O

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Seladelpar lysine;  MBX-8025 lysine dihydrate;  MBX-8025 Lysine;  MBX 8025 Lysine MBX8025 Lysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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